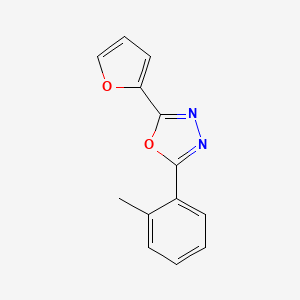
2-(Furan-2-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-2-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole, also known as FMOX, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. FMOX is a derivative of oxadiazole, which is a five-membered heterocyclic ring containing three nitrogen and two oxygen atoms. FMOX is an important molecule due to its unique chemical structure and its ability to exhibit various biological activities.
Aplicaciones Científicas De Investigación
Biological Activities of Oxadiazole Derivatives
Oxadiazole derivatives, including 1,3,4-oxadiazoles, exhibit a wide range of pharmacological activities. These activities are due to their structural features allowing effective binding with different enzymes and receptors in biological systems. The versatility in their bioactivities stems from their structural foundation, which facilitates numerous weak interactions within biological milieus. This makes 1,3,4-oxadiazole derivatives highly valued for their therapeutic potential across a spectrum of diseases, including but not limited to, anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications (Verma et al., 2019).
Synthetic Routes and Metal-Ion Sensing Applications
The synthetic methodologies for 1,3,4-oxadiazole derivatives have been well-documented, highlighting their broad spectrum of applications in fields beyond pharmacology, such as polymers, material science, and organic electronics. Specifically, 1,3,4-oxadiazoles have been highlighted for their utility in developing potential chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites for metal ions. This positions them as a promising choice for metal-ion sensors, with applications ranging from environmental monitoring to diagnostics (Sharma et al., 2022).
Antimicrobial Applications
The antimicrobial potential of 1,3,4-oxadiazole derivatives has been a significant focus, addressing the global challenge of antimicrobial resistance. These compounds have demonstrated efficacy exceeding that of known antibiotics in some instances, making them a promising avenue for new antimicrobial drug development. Their activity spectrum includes antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral properties, which are crucial in the search for new therapeutic agents (Glomb & Świątek, 2021).
Contribution to Drug Development
The structural and functional diversity of 1,3,4-oxadiazole compounds has been instrumental in the development of new drugs. Their ability to act as bioisosteres for carboxylic acids, carboxamides, and esters enhances pharmacological activity by facilitating hydrogen bonding interactions with various enzymes and receptors. This versatility underscores the significance of 1,3,4-oxadiazole derivatives in medicinal chemistry and drug development, offering a scaffold for the creation of more effective and less toxic therapeutic agents (Rana et al., 2020).
Propiedades
IUPAC Name |
2-(furan-2-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-9-5-2-3-6-10(9)12-14-15-13(17-12)11-7-4-8-16-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJXPGQMJRCACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-dioxoisoindol-2-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2636431.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid](/img/structure/B2636435.png)
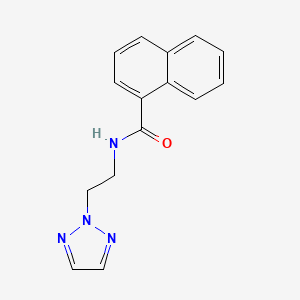
![2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2636437.png)
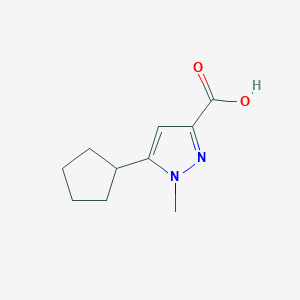
![N-[4-(acetylamino)phenyl]-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2636439.png)

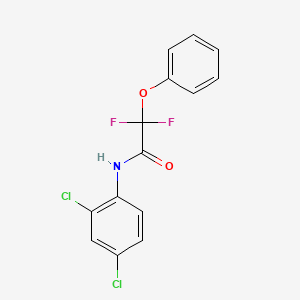

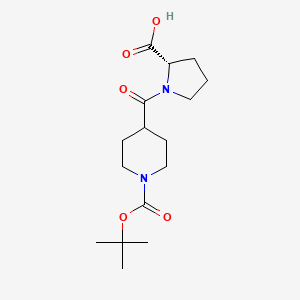
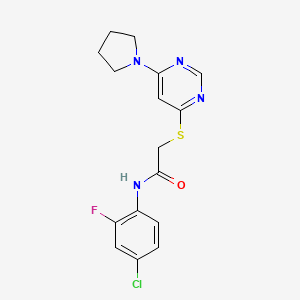
![4-{2-[3-(Aminomethyl)phenoxy]ethyl}-1lambda6-thiomorpholine-1,1-dione](/img/structure/B2636451.png)
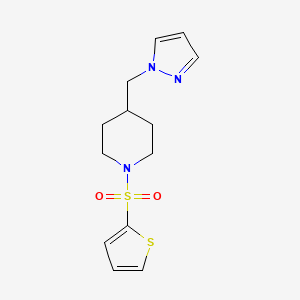
![7-(4-fluorophenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2636454.png)